molecular formula C24H20N2O6 B557901 Fmoc-L-3-Nitrophenylalanine CAS No. 206060-42-6

Fmoc-L-3-Nitrophenylalanine

Cat. No. B557901
CAS RN: 206060-42-6
M. Wt: 432.4 g/mol
InChI Key: UDIZJKKIJYRJIN-UHFFFAOYSA-N
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Description

Fmoc-L-3-Nitrophenylalanine is a compound with the molecular formula C24H20N2O6 . It is also known by other synonyms such as (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-nitrophenyl)propanoic acid .


Synthesis Analysis

Fmoc-L-3-Nitrophenylalanine is likely synthesized using Fmoc-based peptide synthesis . This method involves the deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain .


Molecular Structure Analysis

The molecular weight of Fmoc-L-3-Nitrophenylalanine is 432.4 g/mol . Its IUPAC name is (2 S )-2- (9 H -fluoren-9-ylmethoxycarbonylamino)-3- (3-nitrophenyl)propanoic acid . The InChI and SMILES strings provide more detailed information about its molecular structure .


Physical And Chemical Properties Analysis

Fmoc-L-3-Nitrophenylalanine has a molecular weight of 432.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . It also has a rotatable bond count of 7 . The exact mass is 432.13213636 g/mol .

Scientific Research Applications

Hydrogel Formation

Fmoc-L-3-Nitrophenylalanine: is utilized in the self-assembly of peptide derivatives to form biofunctional hydrogel materials . These hydrogels are created in aqueous media and can develop supramolecular nanostructures and three-dimensional networks . The ability to form hydrogels is significant for various biomedical applications, including drug delivery systems and tissue engineering scaffolds.

Peptide-Based Material Development

The compound plays a crucial role in the development of peptide-based materials. Its structural properties allow for the creation of supramolecular aggregates that are essential in the formation of peptide-based building blocks. These materials have potential applications in the creation of biocompatible structures for medical use .

Biomedical Applications

Due to its capability to gel in physiological conditions, Fmoc-L-3-Nitrophenylalanine is extensively studied for its use in formulating biocompatible hydrogels. These hydrogels are suitable for various biomedical applications, such as creating matrices for cell growth and as vehicles for controlled drug release .

Structural Insights and Optimization

Scientific research has focused on optimizing the preparation methods of hydrogels using this compound. The structural arrangement and behavior of the final material, including stiffness, matrix porosity, and stability, are deeply affected by the preparation method and experimental conditions .

Neurodegenerative Disease Research

The self-assembling properties of peptides containing Fmoc-L-3-Nitrophenylalanine are relevant to the study of neurodegenerative diseases. Supramolecular aggregates and misfolding protein materials found in diseases like Alzheimer’s and Parkinson’s can be modeled using these peptides, providing insights into disease mechanisms and potential treatments .

Synthetic Chemistry and Drug Design

In synthetic chemistry, Fmoc-L-3-Nitrophenylalanine serves as a building block for peptide synthesis. Its unique properties make it a valuable component in the design and synthesis of new pharmaceutical compounds. Researchers utilize this compound to explore novel drug formulations and therapeutic strategies .

Mechanism of Action

Target of Action

Fmoc-L-3-Nitrophenylalanine, also known as Fmoc-Phe(3-NO2)-OH, is commonly used as a building block for the synthesis of peptides and proteins . The primary targets of this compound are the peptide and protein structures that it helps to build. The role of these targets can vary widely depending on the specific peptide or protein being synthesized.

Mode of Action

The compound interacts with its targets by being incorporated into the peptide or protein structure during synthesis . The unique structure of Fmoc-L-3-Nitrophenylalanine allows for the introduction of the Fmoc and nitrophenyl moieties into the target molecules . The resulting changes in the peptide or protein structure can have significant effects on its function.

Biochemical Pathways

The specific biochemical pathways affected by Fmoc-L-3-Nitrophenylalanine depend on the peptides or proteins that it helps to synthesize . The compound can influence a wide range of pathways, with downstream effects that can include changes in cellular signaling, metabolic processes, and more.

Result of Action

The molecular and cellular effects of Fmoc-L-3-Nitrophenylalanine’s action are primarily seen in the altered function of the peptides and proteins it helps to synthesize . These effects can be wide-ranging and depend on the specific peptide or protein involved.

Action Environment

The action, efficacy, and stability of Fmoc-L-3-Nitrophenylalanine can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place to avoid dust formation and inhalation . Additionally, it should be stored at a temperature between 2-8°C .

Safety and Hazards

When handling Fmoc-L-3-Nitrophenylalanine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Research into therapeutic peptides, including Fmoc-modified peptides, is a hot topic in pharmaceutical research . The development of peptide drugs has become one of the most exciting areas of research, with over 80 peptide drugs approved worldwide . The future of Fmoc-L-3-Nitrophenylalanine and similar compounds lies in further exploration of their potential applications in biomedical science.

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O6/c27-23(28)22(13-15-6-5-7-16(12-15)26(30)31)25-24(29)32-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIZJKKIJYRJIN-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-3-Nitrophenylalanine

CAS RN

206060-42-6
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-nitro-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206060-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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